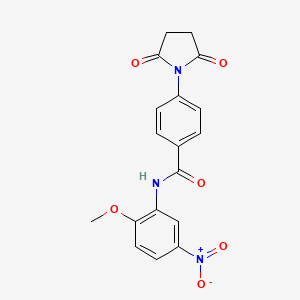
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often explored for their potential as therapeutic agents due to their antimicrobial and anticancer properties. The specific structure of this compound suggests it may have interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoic acid or its derivatives with amines. In the case of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, a new series was synthesized and evaluated for antimicrobial activities, indicating a broad spectrum of activity against various microorganisms . Although the exact synthesis of "4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by various spectroscopic methods, including IR, UV–Visible, 1H and 13C NMR, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic transitions, and the nature of functional groups present in the compound. The presence of a nitro group and a methoxy group in the benzamide moiety can significantly influence the molecular structure and properties of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including those influenced by their substituents. The nitro group, for example, can participate in redox reactions, while the methoxy group can be involved in nucleophilic substitution reactions. The reactivity of these compounds can be further explored through computational methods such as Density Functional Theory (DFT) calculations, which can predict the behavior of molecules in different chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the solubility, melting point, and stability of the compounds. Polymorphism, as observed in some benzamide derivatives, can also impact the physical properties, with different polymorphs exhibiting distinct thermal behaviors . The luminescent properties of some benzamide derivatives suggest potential applications in optoelectronic devices . Additionally, the antioxidant activity of these compounds can be assessed using assays such as the DPPH free radical scavenging test .
Applications De Recherche Scientifique
Synthesis Methodologies and Anticancer Evaluation
A significant aspect of the research on 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide pertains to its synthesis and potential anticancer properties. For instance, Mohan et al. (2021) demonstrated the synthesis of N-(Pyridin-3-yl)benzamide derivatives, highlighting the incorporation of methoxy and nitro groups in the benzamide moiety to enhance anticancer activity against several human cancer cell lines, including breast, lung, and prostate cancer cells. This study underscores the chemical's relevance in developing novel anticancer agents with improved efficacy Mohan, Sridhar, Laxminarayana, & Chary, 2021.
Antioxidant Activity and Neuroleptic Potential
Research by Tumosienė et al. (2019) on the synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives, including compounds with similar structural features to 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide, highlighted potent antioxidant activities. These findings contribute to the understanding of the compound's utility in combating oxidative stress-related diseases Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019. Additionally, the neuroleptic activity of benzamide derivatives, as researched by Iwanami et al. (1981), suggests the compound's potential role in treating psychosis, further expanding its therapeutic applications beyond anticancer activity Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981.
Propriétés
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-15-7-6-13(21(25)26)10-14(15)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIOTBQWPDMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)
![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)
![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)
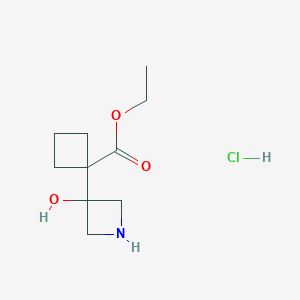
![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)
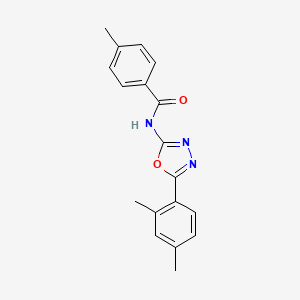

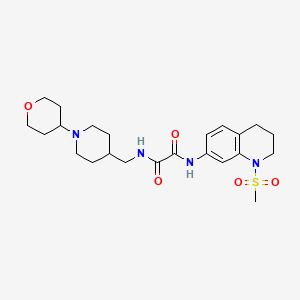
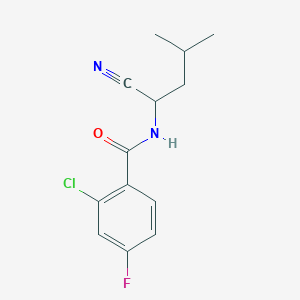
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)